molecular formula C21H22N4O5S B2435908 N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-00-5

N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2435908
CAS No.: 897614-00-5
M. Wt: 442.49
InChI Key: KVPPHMQGCXDSQJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a urea linkage, and multiple methoxy groups, which contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of 2-methoxyphenyl is reacted with an amine derivative of the thiazole ring.

    Final Coupling: The final step involves coupling the 2,4-dimethoxyphenyl acetamide with the previously synthesized intermediate to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and urea linkage suggests that it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide include:

    N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)acetamide: The presence of a chlorine atom can significantly impact the compound’s properties, such as its lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and pharmacological evaluations, focusing on its anticancer, antioxidant, and anti-inflammatory properties.

1. Structural Characteristics

The compound features a thiazole ring , a urea linkage , and methoxy-substituted phenyl groups , which contribute to its biological activity. The thiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.

2. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the urea group via reaction with isocyanates.
  • Functionalization of the phenolic components through methoxylation.

Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the synthesized compound.

3.1 Anticancer Activity

Research indicates that compounds containing the thiazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Case Study : In a study evaluating thiazole derivatives, several compounds exhibited IC50 values in the low micromolar range against human breast cancer (MCF7) and lung cancer (NCI-H522) cell lines .

3.2 Antioxidant Activity

The presence of methoxy groups in the phenyl rings enhances the antioxidant potential of the compound. Antioxidant assays have shown that similar thiazole derivatives effectively scavenge free radicals.

  • Research Findings : A study reported that thiazole derivatives demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidants .

3.3 Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

  • Experimental Evidence : In vivo studies have indicated that certain thiazole derivatives reduced inflammation markers in models of acute inflammation .

4. Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundCell Line/ModelIC50/Effect
AnticancerThiazole DerivativeMCF70.1 µM
AnticancerThiazole DerivativeNCI-H5220.06 µM
AntioxidantThiazole DerivativeDPPH ScavengingSignificant activity
Anti-inflammatoryThiazole DerivativeEdema ModelReduced inflammation markers

5. Conclusion and Future Directions

This compound shows promise as a lead compound for further development in anticancer and antioxidant therapies. Future research should focus on:

  • Detailed mechanistic studies to understand its mode of action.
  • Optimization of its structure to enhance potency and selectivity.
  • Clinical trials to evaluate its efficacy and safety in humans.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-14-8-9-16(18(11-14)30-3)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPPHMQGCXDSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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